molecular formula C6H6BF2NO2 B13713452 (4-(Difluoromethyl)pyridin-3-yl)boronic acid

(4-(Difluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B13713452
M. Wt: 172.93 g/mol
InChI Key: WCNINHFRSGZZJY-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the difluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 4-bromo-3-(difluoromethyl)pyridine with a boron reagent under specific conditions to yield the desired boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or dimethylformamide (DMF). The reaction typically occurs under mild conditions, making it suitable for a wide range of functional groups .

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in (4-(Difluoromethyl)pyridin-3-yl)boronic acid enhances its reactivity and stability compared to other pyridine-based boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds .

Properties

Molecular Formula

C6H6BF2NO2

Molecular Weight

172.93 g/mol

IUPAC Name

[4-(difluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H6BF2NO2/c8-6(9)4-1-2-10-3-5(4)7(11)12/h1-3,6,11-12H

InChI Key

WCNINHFRSGZZJY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)C(F)F)(O)O

Origin of Product

United States

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